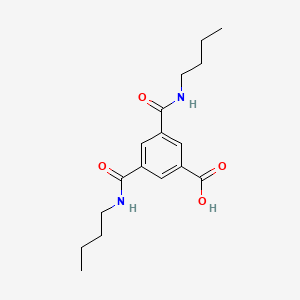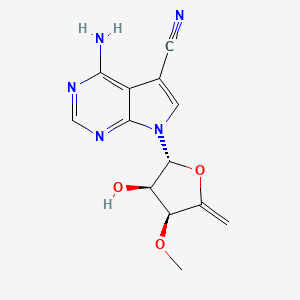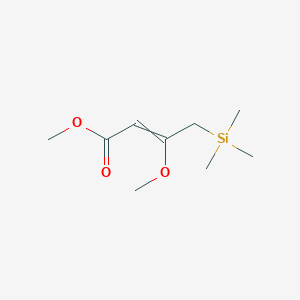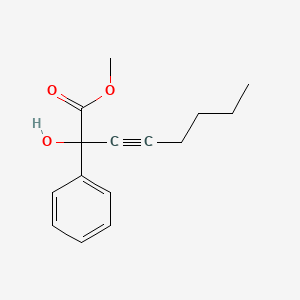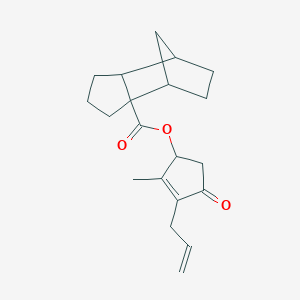
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a cyclopentene ring fused with an indene moiety, making it a subject of interest in synthetic organic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate involves multiple steps, starting with the preparation of the cyclopentene ring. The key steps include:
Formation of the Cyclopentene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the cyclopentene ring using prop-2-en-1-yl bromide in the presence of a strong base like sodium hydride.
Oxidation and Cyclization: The intermediate product undergoes oxidation using reagents like potassium permanganate, followed by cyclization to form the indene moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, and lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and Grignard reagents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various chemical processes.
Scientific Research Applications
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity and affecting metabolic processes.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Allethrin: A related compound with similar structural features, used as an insecticide.
Prallethrin: Another similar compound with applications in pest control.
Uniqueness
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate stands out due to its unique combination of a cyclopentene ring and an indene moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
93107-48-3 |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C20H26O3/c1-3-5-15-12(2)18(11-17(15)21)23-19(22)20-9-4-6-16(20)13-7-8-14(20)10-13/h3,13-14,16,18H,1,4-11H2,2H3 |
InChI Key |
LXRVLDLJBHRAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C23CCCC2C4CCC3C4)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


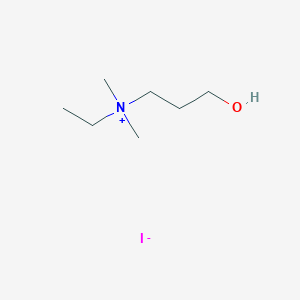
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)


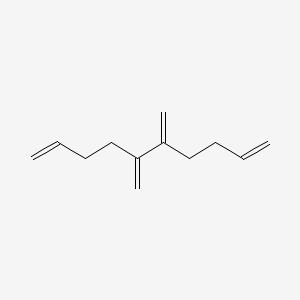
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
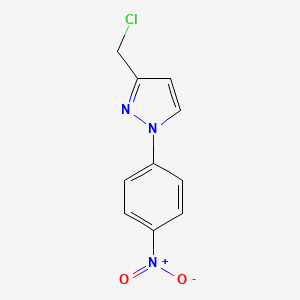
![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
